Perfluoropent-2-ene

Content Navigation

Researchers seeking to introduce a perfluorinated C5 group face equipment hurdles when using gaseous hexafluoropropene (B.P. -28°C), requiring costly high-pressure reactors. Perfluoropent-2-ene (CAS 72804-49-0) offers a liquid alternative (B.P. 25-27°C) for direct use in standard glass or steel setups. Key advantages: • Eliminates high-pressure gas handling infrastructure. • Enables regioselective synthesis of perfluoro-3-pentanone via internal double bond. • Serves as precursor to unique C5 fluoro-monomers for tailored polymers. Simplify fluorochemical processing with reduced CAPEX.

CAS Number

Product Name

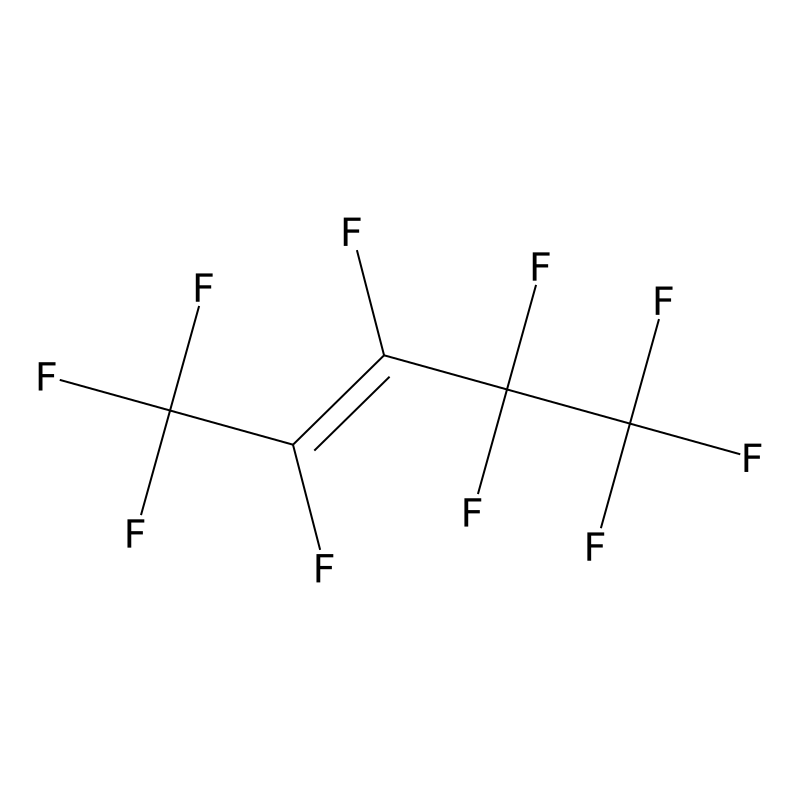

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Perfluoropent-2-ene (CAS 72804-49-0) is a fully fluorinated five-carbon alkene. As a reactive intermediate, it is primarily used for the synthesis of other fluorochemicals, such as perfluorinated ketones and specialized fluoropolymer monomers. A key procurement-relevant property is its boiling point of approximately 25-27 °C, which makes it a liquid under typical laboratory and industrial processing conditions. This physical state simplifies handling, storage, and reaction setup compared to gaseous perfluoroalkene analogs.

Research Fit

Substituting Perfluoropent-2-ene with seemingly similar fluoroalkenes often fails due to critical differences in reactivity and physical state. Using its isomer, perfluoro-1-pentene, will lead to different product regioselectivity in addition reactions, yielding structurally distinct ketones or ethers. Substitution with the common C3 analog, hexafluoropropene (HFP), introduces significant process challenges; HFP is a gas at room temperature (B.P. -28 °C), requiring specialized high-pressure equipment for handling and reactions, which is not necessary for liquid Perfluoropent-2-ene. These differences in chemical behavior and processability make direct substitution impractical for targeted synthesis and efficient production workflows.

Substitution Risk

May shift nucleophilic addition regioselectivity toward acyclic products rather than cyclized heterocycles.

Steric hindrance can alter reaction pathway, yielding oxygen-containing heterocycles instead of targeted N-containing scaffolds.

Lack the reactive double bond entirely; unsuitable for applications requiring olefinic functionalization.

References

Liquid Handling vs. Gaseous C3 Analogs

Perfluoropent-2-ene is a liquid at standard temperature and pressure, with a boiling point of approximately 26 °C. This provides a significant handling and processability advantage over the most common shorter-chain perfluoroalkene, hexafluoropropene (HFP), which is a gas with a boiling point of -28 °C. The use of Perfluoropent-2-ene avoids the need for high-pressure reactors, specialized gas handling equipment, and the associated safety and operational complexities required for HFP.

| Evidence Dimension | Boiling Point (at 1 atm) |

| Target Compound Data | ~26 °C (Liquid at STP) |

| Comparator Or Baseline | Hexafluoropropene (HFP): -28 °C (Gas at STP) |

| Quantified Difference | >50 °C higher boiling point than HFP |

| Conditions | Standard atmospheric pressure. |

This eliminates the capital cost and operational complexity of high-pressure equipment required for gaseous reagents like HFP, making it more suitable for standard laboratory and industrial setups.

Regioselective Precursor for Perfluoro-3-pentanone

The internal position of the double bond in Perfluoropent-2-ene is a critical structural feature that dictates synthetic outcomes. Specifically, it is a direct precursor for the synthesis of perfluoro-3-pentanone via methods such as epoxidation followed by catalytic rearrangement. In contrast, its structural isomer, perfluoro-1-pentene, would produce perfluoro-2-pentanone under similar oxidative conditions. This high regioselectivity makes Perfluoropent-2-ene the necessary starting material for applications requiring the specific C5 symmetric ketone structure.

| Evidence Dimension | Ketone Product Regiochemistry |

| Target Compound Data | Yields Perfluoro-3-pentanone |

| Comparator Or Baseline | Perfluoro-1-pentene (isomer): Yields Perfluoro-2-pentanone |

| Quantified Difference | Complete regiochemical control (3-position vs. 2-position ketone) |

| Conditions | Oxidation/epoxidation and rearrangement reactions. |

For synthesizing specific fluorinated solvents, intermediates, or polymers where the 3-pentanone structure is required, this compound is the only viable C5 alkene precursor.

Specialty PAVE Monomer Precursor

Perfluoropent-2-ene serves as a precursor for a distinct class of perfluoro(alkyl vinyl ethers) (PAVEs), which are specialty monomers used in high-performance fluoropolymers. The reaction of Perfluoropent-2-ene with specific alcohols or their salts produces PAVE structures that are different from those derived from terminal perfluoroalkenes like HFP. The resulting C5-based side chain imparts unique properties to copolymers, such as modified glass transition temperatures and solubility, which are not achievable with monomers derived from HFP or perfluoro-1-pentene.

| Evidence Dimension | Resulting PAVE Monomer Structure |

| Target Compound Data | Forms vinyl ethers with a -OCF(CF3)CF2CF3 or related C5 side chain structure |

| Comparator Or Baseline | Hexafluoropropene (HFP): Forms vinyl ethers with a -OCF(CF3)CF3 side chain |

| Quantified Difference | Different side-chain structure and length (C5 vs C3) |

| Conditions | Reaction with fluorinated alcohols/alkoxides. |

This enables the synthesis of custom fluoropolymers with tailored thermal and mechanical properties determined by the specific C5 side-chain structure, a level of control not possible with HFP.

Benchtop Synthesis Without High-Pressure Equipment

Where the objective is to introduce a perfluorinated C5 group without investing in or operating high-pressure gas reactors, Perfluoropent-2-ene is the appropriate choice. Its liquid state allows for straightforward addition to standard glass or steel reactors, simplifying process development and reducing capital expenditure compared to using gaseous HFP.

Perfluoro-3-pentanone and Derivatives Synthesis

When the target molecule is specifically perfluoro-3-pentanone, a symmetric fluorinated ketone used as a specialty solvent or chemical intermediate, Perfluoropent-2-ene is the required precursor. Its internal double bond ensures the formation of the ketone at the 3-position, a structural outcome not achievable with its terminal alkene isomer.

Novel Fluoropolymers with C5 Side-Chains

For material science applications focused on creating new fluoropolymers with precisely controlled properties, Perfluoropent-2-ene serves as a valuable precursor to specialty vinyl ether monomers. The resulting polymers incorporate a C5 side-chain, offering a route to materials with different flexibility, solubility, and thermal characteristics than those made from common C3 (HFP-derived) monomers.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types

O4Si-4